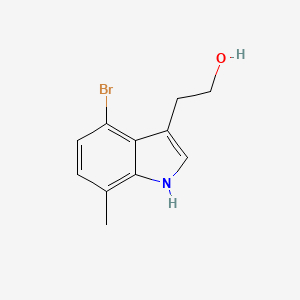

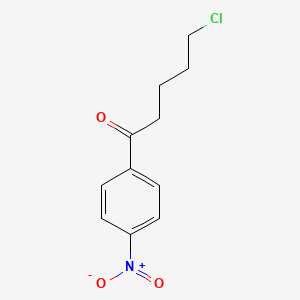

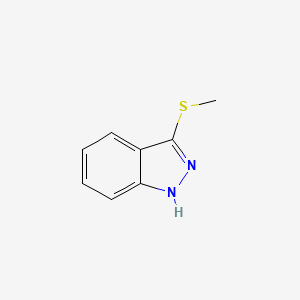

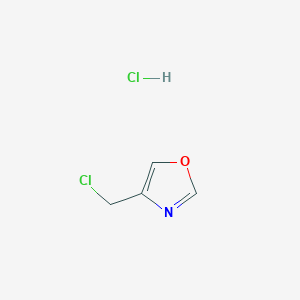

![molecular formula C14H12N2O2 B1613052 6-氨基-3-苄基苯并[d]噁唑-2(3H)-酮 CAS No. 1017199-00-6](/img/structure/B1613052.png)

6-氨基-3-苄基苯并[d]噁唑-2(3H)-酮

描述

“6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H6N2O . It is also known as 1,3-Benzoxazol-6-amine .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed . This reaction allows divergent syntheses of two significant N-heterocycles .Molecular Structure Analysis

The molecular structure of “6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . The compound contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Oxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” include a melting point of 88 °C, slight solubility in water, and sensitivity to air .科学研究应用

阿尔茨海默病治疗

该化合物已被用于合成新型苯并噻唑衍生物,这些衍生物在治疗阿尔茨海默病方面显示出可喜的结果 . 这些衍生物已被发现能抑制乙酰胆碱酯酶 (AChE) 和单胺氧化酶 B (MAO-B),这些酶在阿尔茨海默病的进展中起着至关重要的作用 .

经济且可扩展的合成

该化合物可以经济高效地合成,并且可以大规模生产,使其成为各种研究和工业应用的实用选择 . 合成基于 1,4-二氮杂双环[2.2.2]辛烷 (DABCO) 催化的氰化反应,与之前报道的路线相比,该方法在规模化方面具有优势 .

生物正交连接

该化合物可用于生物正交连接,例如蛋白质的位点特异性标记或固定 . 这是因为它在生理条件下与 1,2-氨基硫醇具有选择性和生物正交反应性 .

生物发光成像

该化合物是合成荧光素的关键结构单元,荧光素是天然和工程萤火虫荧光素酶的底物,广泛用于生物发光成像 (BLI) . 与完整的荧光素支架相比,它更易于修饰和处理,因为它具有更高的稳定性、细胞渗透性和反应性 .

聚合物纳米结构的合成

该化合物已被用于在细胞中合成聚合物纳米结构 . 这为其在纳米技术和材料科学中的应用开辟了可能性 .

药理学应用

苯并噁唑及其相关类似物,包括“6-氨基-3-苄基苯并[d]噁唑-2(3H)-酮”,具有广泛的药理学应用 . 这些包括抗炎、抗肿瘤、降血糖、抗病毒、抗菌、除草剂、H2 受体拮抗剂、抗惊厥药、弹性蛋白酶抑制剂等等 .

作用机制

Target of Action

Similar compounds such as benzothiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (ache) and monoamine oxidase b (mao-b), which play crucial roles in neurodegenerative diseases like alzheimer’s .

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its targets (like ache and mao-b) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways where these enzymes are involved.

Biochemical Pathways

If it acts similarly to benzothiazole derivatives, it might affect the cholinergic signaling pathway by inhibiting ache, and the monoaminergic pathway by inhibiting mao-b . The downstream effects could include changes in neurotransmitter levels and potentially a reduction in the symptoms of neurodegenerative diseases.

Pharmacokinetics

Similar compounds are known to have good bioavailability

Result of Action

If it acts similarly to benzothiazole derivatives, it might lead to a decrease in the activity of ache and mao-b enzymes, potentially reducing the symptoms of neurodegenerative diseases .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c, indicating that temperature and oxygen levels might affect its stability .

实验室实验的优点和局限性

The use of 6-amino-3-benzylbenzo[d]oxazol-2(3H)-onenzylbenzo[d]oxazol-2(3H)-one in laboratory experiments offers several advantages. First, the compound is relatively inexpensive and readily available. Second, it is a versatile compound, which can be used as a building block in the synthesis of a variety of novel molecules. Third, it has a wide range of applications in scientific research. Finally, it has a wide range of biochemical and physiological effects, which can be exploited in laboratory experiments.

However, there are also some limitations to the use of 6-amino-3-benzylbenzo[d]oxazol-2(3H)-onenzylbenzo[d]oxazol-2(3H)-one in laboratory experiments. First, the mechanism of action of the compound is not fully understood. Second, the compound can be toxic if ingested or inhaled in large amounts. Finally, the compound can be unstable in certain environments, such as in the presence of high temperatures or in the presence of certain chemicals.

未来方向

The future of 6-amino-3-benzylbenzo[d]oxazol-2(3H)-onenzylbenzo[d]oxazol-2(3H)-one is bright, as it has a wide range of applications in scientific research. The compound can be used in the synthesis of novel molecules, as well as in the synthesis of inhibitors of protein-protein interactions and enzymes. In addition, it can be used in the synthesis of fluorescent dyes and polymers. Further research is needed to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Finally, further research is needed to explore the potential applications of the compound in the pharmaceutical and medical fields.

属性

IUPAC Name |

6-amino-3-benzyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-11-6-7-12-13(8-11)18-14(17)16(12)9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSUQOYXAQTQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640577 | |

| Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017199-00-6 | |

| Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

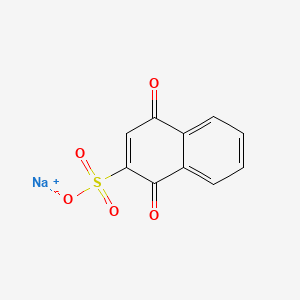

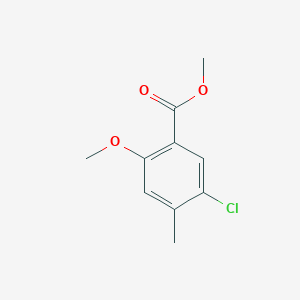

![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)